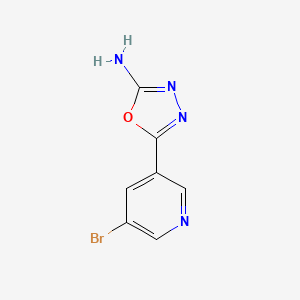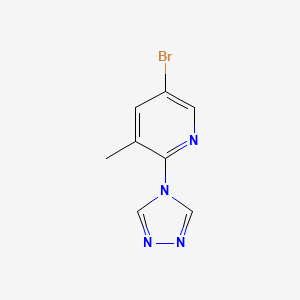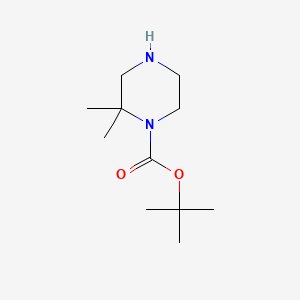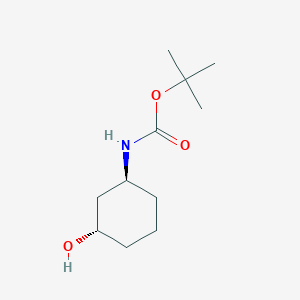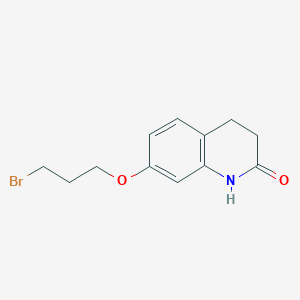![molecular formula C13H15FN4O B1517724 1-{[3-(4-氟苯基)-1,2,4-噁二唑-5-基]甲基}哌嗪 CAS No. 1098360-23-6](/img/structure/B1517724.png)
1-{[3-(4-氟苯基)-1,2,4-噁二唑-5-基]甲基}哌嗪
描述
“1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” is a derivative of piperazine . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . One piperazine that has been commonly used as NPS is 1-benzylpiperazine (BZP) though other piperazine derivatives have also been reported .
Synthesis Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .Molecular Structure Analysis
The molecular structure of “1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” can be viewed using Java or Javascript .Chemical Reactions Analysis
The homogeneity of the compounds was monitored by ascending thin layer chromatography (TLC) on silica gel GF254-coated glass plates, visualized by UV light .Physical and Chemical Properties Analysis
1-(4-Fluorophenyl)piperazine is a major metabolite of Niaparazine, a sedative, hypnotic drug. Metabolites of Niaprazine occurred by N-dealkylation, N-dearylation, aromatic hydroxylation and N-oxidation .科学研究应用
化学合成中的构建块
该化合物用作化学合成中的构建块 . 它是氟化构建块的一部分,用于创建各种生物活性分子 .
N,N-二取代哌嗪的合成
“1-{[3-(4-氟苯基)-1,2,4-噁二唑-5-基]甲基}哌嗪”已用于合成N,N-二取代哌嗪 . 此过程对于各种药物和生物活性化合物的开发至关重要 .
抗肿瘤剂
该化合物已用于合成1,2,4-s-三唑席夫碱,它们正在被探索为潜在的抗肿瘤剂 . 已报道在合成过程中使用微波辐射 .
镇静催眠药物代谢物
它是尼亚帕嗪的主要代谢物,尼亚帕嗪是一种镇静催眠药物 . 了解药物的代谢途径有助于预测它们的药代动力学和与其他物质的潜在相互作用 .
趋化因子拮抗剂
该化合物已参与趋化因子拮抗剂的合成 . 趋化因子拮抗剂是一类药物,它们抑制趋化因子与其受体之间的相互作用,它们在治疗炎症性疾病方面具有潜在的应用 .
抗疟疾活性
它已用于合成吡啶并[1,2-a]苯并咪唑,它们显示出细胞毒性和抗疟疾活性 . 这表明在治疗疟疾方面具有潜在的应用 .
胆碱酯酶和Aβ聚集抑制剂
该化合物已用于合成嘧啶衍生物,这些衍生物已被研究作为胆碱酯酶和Aβ聚集抑制剂 . 这些抑制剂在阿尔茨海默病等神经退行性疾病中具有潜在的治疗应用 .
抗菌和抗结核特性
对哌嗪和吡唑衍生物,包括“1-{[3-(4-氟苯基)-1,2,4-噁二唑-5-基]甲基}哌嗪”,的研究突出了它们潜在的抗菌和抗结核特性. 这表明在治疗细菌感染和结核病方面具有潜在的应用.
作用机制
Target of Action
Similar compounds have been known to target various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that similar compounds have shown a range of interactions with their targets, leading to various physiological changes .
Biochemical Pathways
Related compounds have been involved in the synthesis of a variety of biologically active molecules .
Pharmacokinetics
Similar compounds have shown to be well absorbed and bind significantly to plasma proteins .
Result of Action
Related compounds have shown a variety of biological activities .
Action Environment
Similar compounds have shown varying degrees of stability and efficacy under different environmental conditions .
安全和危害
未来方向
生化分析
Biochemical Properties
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as CDC25B, a cell division cycle phosphatase, which is crucial in regulating cell cycle progression . The interaction between 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine and CDC25B involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle regulation.
Cellular Effects
The effects of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can alter the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth.
Molecular Mechanism
At the molecular level, 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound’s interaction with CDC25B involves binding to the enzyme’s active site, resulting in its inhibition . This inhibition prevents the dephosphorylation of target proteins, thereby halting cell cycle progression. Additionally, 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s role in modulating key biochemical pathways.
Dosage Effects in Animal Models
In animal models, the effects of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall pharmacological effects. Additionally, 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine within tissues can influence its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The localization of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine within these compartments can modulate its interactions with biomolecules and influence its biochemical and cellular effects.
属性
IUPAC Name |
3-(4-fluorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c14-11-3-1-10(2-4-11)13-16-12(19-17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCZCAFWHDMFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)
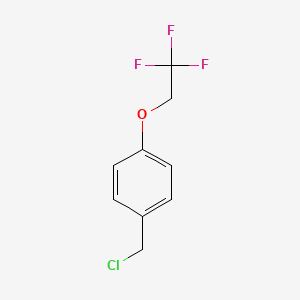
![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)
